molecular formula C11H10BrN3OS2 B438314 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 349443-83-0

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B438314
CAS No.: 349443-83-0
M. Wt: 344.3g/mol
InChI Key: FJAHITTUMBLPTR-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound with the molecular formula C11H10BrN3OS2 and a molecular weight of 344.2506 g/mol . This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced by reacting the thiadiazole intermediate with ethyl bromide in the presence of a base such as potassium carbonate.

    Bromination of the Benzamide: The benzamide moiety is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the ethylsulfanyl-thiadiazole intermediate under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated benzamide.

    Substitution: Substituted benzamide derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant biological activities. The following sections detail its applications in various fields:

Antimicrobial Activity

Research has shown that compounds containing thiadiazole rings can exhibit antimicrobial properties. For instance, studies have evaluated the efficacy of similar thiadiazole derivatives against various bacterial strains and fungi. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

The anticancer properties of this compound have been explored through molecular docking studies and in vitro assays. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Enzyme Inhibition

The sulfonamide group present in the compound can mimic natural substrates, allowing it to inhibit specific enzymes. This property is crucial for the development of drugs targeting metabolic pathways in pathogens or cancer cells.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited promising activity against resistant strains.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that derivatives containing the thiadiazole moiety showed significant cytotoxic effects. Molecular docking suggested strong binding affinities to targets involved in cancer progression.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 4-bromo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the ethylsulfanyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs with different alkyl groups or halogen substitutions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Biological Activity

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H11BrN4OS2
  • Molecular Weight : 317.25 g/mol

This compound features a bromine atom on the benzene ring and an ethylsulfanyl group attached to the thiadiazole moiety. The presence of these functional groups contributes to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives targeting the epidermal growth factor receptor (EGFR) exhibited significant anti-proliferative effects against breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cells (A549) .

Cell LineIC50 (µM)Reference
MCF-712.5
SK-BR-38.0
A54915.0

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial activity. In vitro studies indicate that such compounds can inhibit the growth of various bacterial strains. For example, a derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cells. For instance, it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways. The binding affinity to these targets can lead to downstream effects that inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of thiadiazole derivatives:

  • Anti-inflammatory Activity : A study synthesized various N-{[5-(substituted)-1,3,4-thiadiazole-2-yl]} carbamothioyl derivatives using a microwave-assisted approach and assessed their anti-inflammatory properties through carrageenan-induced paw edema models in rats. Results indicated significant anti-inflammatory effects for several derivatives .
  • Cytotoxicity Studies : In another research effort, cytotoxicity assays were performed on different cancer cell lines using compounds structurally related to this compound. The findings confirmed that these compounds could effectively reduce cell viability in a dose-dependent manner .

Properties

IUPAC Name

4-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAHITTUMBLPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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